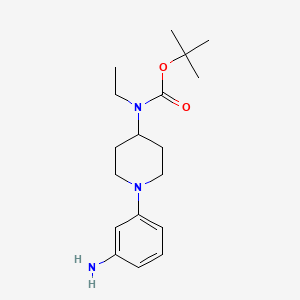
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminophenyl)piperidin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: It may be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological targets, while the piperidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A related compound with a similar piperidinyl structure.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Another related compound with a piperazine ring.
Uniqueness: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is unique due to the presence of both the aminophenyl and piperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C18H29N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-aminophenyl)piperidin-4-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H29N3O2/c1-5-21(17(22)23-18(2,3)4)15-9-11-20(12-10-15)16-8-6-7-14(19)13-16/h6-8,13,15H,5,9-12,19H2,1-4H3 |
Clave InChI |
HAZGLCHCWOZADF-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCN(CC1)C2=CC=CC(=C2)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















